molecular formula C17H19NOS B5717534 2-(benzylthio)-N-(2-methylbenzyl)acetamide

2-(benzylthio)-N-(2-methylbenzyl)acetamide

Cat. No. B5717534
M. Wt: 285.4 g/mol
InChI Key: FJYWNERTSYDXEM-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(2-methylbenzyl)acetamide, also known as BTA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. BTA is a thioamide derivative that has been synthesized through multiple methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

2-(benzylthio)-N-(2-methylbenzyl)acetamide is believed to exert its antitumor effects through multiple mechanisms, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of protein-protein interactions. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been shown to bind to and inhibit the activity of proteins involved in cancer progression, such as heat shock protein 90 and c-Met kinase.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(2-methylbenzyl)acetamide has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as an antitumor agent. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been shown to be metabolized in the liver, with the major metabolites being N-desmethyl-2-(benzylthio)-N-(2-methylbenzyl)acetamide and N-oxide-2-(benzylthio)-N-(2-methylbenzyl)acetamide. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been found to be stable in plasma and has a half-life of approximately 2 hours in rats. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been shown to accumulate in tumor tissues, indicating its potential as a targeted therapy for cancer.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-N-(2-methylbenzyl)acetamide has several advantages for lab experiments, including its low toxicity, stability in plasma, and accumulation in tumor tissues. However, 2-(benzylthio)-N-(2-methylbenzyl)acetamide has some limitations, including its low solubility in water and its potential to form aggregates in solution. Additionally, 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been found to exhibit low bioavailability, which may limit its effectiveness as an antitumor agent.

Future Directions

There are several future directions for the study of 2-(benzylthio)-N-(2-methylbenzyl)acetamide, including the development of more efficient synthesis methods, the optimization of 2-(benzylthio)-N-(2-methylbenzyl)acetamide's antitumor activity through structural modifications, and the investigation of 2-(benzylthio)-N-(2-methylbenzyl)acetamide's potential as a modulator of protein-protein interactions in other diseases, such as neurodegenerative disorders. Additionally, the use of 2-(benzylthio)-N-(2-methylbenzyl)acetamide as a ligand in the synthesis of metal-organic frameworks and as a precursor for the synthesis of thioamide-containing polymers may lead to the development of new materials with unique properties and applications.

Synthesis Methods

2-(benzylthio)-N-(2-methylbenzyl)acetamide can be synthesized through various methods, including the reaction of 2-methylbenzylamine with benzyl isothiocyanate in the presence of a base, such as triethylamine or sodium hydroxide. Another method involves the reaction of 2-methylbenzylamine with benzyl chloride, followed by the reaction with potassium thiocyanate in the presence of a base. The synthesized 2-(benzylthio)-N-(2-methylbenzyl)acetamide can be purified through recrystallization or column chromatography.

Scientific Research Applications

2-(benzylthio)-N-(2-methylbenzyl)acetamide has been studied for its potential applications in medicinal chemistry, including its use as an antitumor agent and as a modulator of protein-protein interactions. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been found to bind to and inhibit the activity of proteins involved in cancer progression, such as heat shock protein 90 and c-Met kinase. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has also been studied for its potential applications in materials science, including its use as a ligand in the synthesis of metal-organic frameworks and as a precursor for the synthesis of thioamide-containing polymers.

properties

IUPAC Name

2-benzylsulfanyl-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-14-7-5-6-10-16(14)11-18-17(19)13-20-12-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYWNERTSYDXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzylsulfanyl-N-[(2-methylphenyl)methyl]acetamide

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